molecular formula C20H22O6 B190815 Columbin CAS No. 546-97-4

Columbin

Cat. No. B190815
CAS RN: 546-97-4
M. Wt: 358.4 g/mol
InChI Key: AALLCALQGXXWNA-DURQJQQASA-N
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Description

Columbin is a diterpenoid furanolactone that is found in several plant species . It is known for its attractive flowers and is native to Europe and North America . Columbin is distinctive for its five-petaled flowers that have long backward-extending spurs as pouch-like extensions of the petals, which contain nectar .


Synthesis Analysis

Columbin analogues have been generated considering the functional groups of columbin and their similarity to those of salvinorin A as well as known transformations and SAR of salvinorin A .


Molecular Structure Analysis

Columbin has a molecular formula of C20H22O6 . Its molecular weight is 358.4 g/mol . The structure of columbin includes two terpene rings, two delta-lactones, two methyl groups, a tertiary hydroxyl group, and a beta-substituted furan ring .


Chemical Reactions Analysis

While there isn’t much specific information available on the chemical reactions of Columbin, it’s worth noting that the analysis of chemical reactions often involves techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .


Physical And Chemical Properties Analysis

Columbin has a molecular weight of 358.4 g/mol . Its molecular formula is C20H22O6 . The IUPAC name for Columbin is (1S,2S,3S,5S,8R,11R,12S)-5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo [10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione .

Scientific Research Applications

Kappa-Opioid Receptor Activity

Columbin, a furanolactone diterpene, has been examined for its kappa-opioid receptor (KOR) activity due to its structural similarity to salvinorin A. This research is significant as the KOR is involved in serious diseases like anxiety, depression, and drug addiction. Studies on columbin and its derivatives have shown slight improvements in KOR activity, though they are not potent KOR ligands. This work represents the first evaluation of columbin at the KOR, exploring synthetic strategies on the columbin core (Yilmaz, Crowley, Sherwood, & Prisinzano, 2017).

Anti-Inflammatory Activity

Columbin has been isolated from Tinspora bakis and shown to possess anti-inflammatory effects. Studies indicate columbin inhibits nitric oxide in lipopolysaccharide-interferon-gamma induced RAW264.7 macrophages and exhibits cyclooxygenase-2 inhibitory activities. Additionally, columbin inhibited oedema formation in mice paw, suggesting its potential as an anti-inflammatory drug (Abdelwahab et al., 2012).

Cytochrome P450 Enzyme-Mediated Bioactivation

Columbin's hepatotoxicity and its underlying mechanism have been a subject of study. It has been found that bioactivation of columbin's furan ring, mediated by Cytochrome P450 enzymes, particularly CYP3A4, plays a significant role in its hepatotoxicity. This understanding is crucial for comprehending the adverse effects of certain traditional medicines containing columbin (Pei et al., 2020).

Pharmacokinetics and Bioavailability Studies

Research has been conducted on the pharmacokinetics and bioavailability of columbin in rats. Studies using high-performance liquid chromatography coupled with tandem mass spectrometry have been used to assess columbin's in vivo behavior, indicating its poor absorption or extensive first-pass metabolism (Shi et al., 2007).

Molecular Docking Studies

Columbin has been studied for its potential in the management of neurodegenerative conditions like Alzheimer's disease. Molecular docking studies suggest that columbin exhibits acetylcholinesterase (AChE) inhibitory effect, which is significant for treating such conditions (Onoja, Elufioye, Sherwani, & Ul-Haq, 2022).

Trypanosomiasis Treatment Potential

Columbin has been explored as a potential treatment for blood-stage trypanosomiasis. Computational studies indicate its effectiveness in inhibiting acetyl-CoA synthetase and isopentyl-diphosphate isomerase, which are involved in the mevalonate pathway, essential for trypanosomal actions (Omotuyi, 2020).

Antitrypanosomal Mechanism

Columbin's antitrypanosomal mechanism includes inhibiting cholesterol uptake in bloodstream forms of Trypanosoma brucei. Its impact on cholesterol levels and rapid lysis of parasites in vitro indicates a potential therapeutic application in treating trypanosomiasis (Nok, Sallau, Onyike, & Useh, 2005).

Chemopreventive Ability Against Colon Cancer

Columbin has shown potential as a chemopreventive agent against colon cancer. Dietary administration of columbin has been found to reduce the incidence and multiplicity of colonic adenocarcinoma in rat models, suggesting its efficacy in the early stages of colon carcinogenesis (Kohno et al., 2002).

Safety And Hazards

Columbin should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It should be stored away from sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(1S,2S,3S,5S,8R,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14-,15-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALLCALQGXXWNA-DURQJQQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Columbin

CAS RN

546-97-4
Record name Columbin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLUMBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI91P85GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,490
Citations
SI Abdelwahab, WS Koko, MME Taha, S Mohan… - European journal of …, 2012 - Elsevier
… effects of columbin were studied in vitro, in silico and in vivo. The effect of columbin on nitric … and cyclooxygenase-2 inhibitory activities of columbin using biochemical kit and molecular …
Number of citations: 42 www.sciencedirect.com
A Yilmaz, RS Crowley, AM Sherwood… - Journal of natural …, 2017 - ACS Publications
… columbin (1) nor its derivatives were potent KOR ligands. This work represents not only the first evaluation of columbin (1) at … synthetic strategies that are tolerated on the columbin core. …
Number of citations: 20 pubs.acs.org
H Kohno, M Maeda, M Tanino, Y Tsukio, N Ueda… - Cancer letters, 2002 - Elsevier
… They were fed the experimental diets mixed with columbin (4, … on the basal diet without columbin. Additional experimental … of columbin is warranted before the clinical use of columbin …
Number of citations: 46 www.sciencedirect.com
DHR Barton, D Elad - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Both columbin and isocolumbin possess one hydroxyl group, for on treatment with … not columbin acetate as hitherto.lY2 On methylation with dimethyl sulphate and alkali both columbin …
Number of citations: 53 pubs.rsc.org
DHR Barton, D Elad - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… functional groups within the framework of the columbin molecule. … of columbin or of isocolumbin with zinc dust gave o-cresol and 1 : 2 : 5-trimethylnaphthalene (111). Fusion of columbin …
Number of citations: 26 pubs.rsc.org
Q Shi, M Liang, W Zhang, C Zhang… - Biomedical …, 2007 - Wiley Online Library
… columbin in rats using a high-performance liquid chromatography coupled with tandem mass spectrometry quantitative detection method. The columbin … bioavailability of columbin after …
MP Cava, EJ Soboczenski - Journal of the American Chemical …, 1956 - ACS Publications
The major bitter principleof columbo root, columbin, and a number of its transformation products havebeen investi-gated. On the basis of spectral and hydrogenation studies a number of …
Number of citations: 11 pubs.acs.org
U Patel, A Girme, K Patel, C Ghule, L Hingorani… - JPC–Journal of Planar …, 2021 - Springer
The objective of the present work was to develop a simple, specific, and fast high-performance thin-layer chromatographic (HPTLC) method to identify and quantify cordifolioside A, 20-β-…
Number of citations: 11 link.springer.com
J Pei, W Xiao, D Zhu, X Ji, L Shi… - Chemical Research in …, 2020 - ACS Publications
… by columbin and its underlying mechanism. Our results indicated that columbin could result … oral treatment with columbin, as well as local spotty necrosis in the liver of mice treated with …
Number of citations: 11 pubs.acs.org
AJ Nok, E Balogun, JA Lori… - Journal of enzyme …, 2002 - Taylor & Francis
… , columbin, on partially purified acidic phospholipase A 2 (PLA 2) from Naja nigricolis was investigated. Columbin … Double reciprocal plots of initial velocity data of inhibition by columbin …
Number of citations: 19 www.tandfonline.com

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